Methyl Ester vs. Free Acid as Protected Intermediate
The compound is a methyl ester, which is a common protected form of a carboxylic acid. Its direct comparator is the free acid, 1-Cyclopentylazetidine-3-carboxylic acid (CAS 1127402-00-9). The methyl ester (target compound) has a molecular weight of 183.25 g/mol, while the free acid has a molecular weight of 169.22 g/mol . The ester is generally more lipophilic and can be more easily purified and handled during multi-step synthesis. The ester group serves as a protecting group that can be later hydrolyzed to reveal the carboxylic acid, which is a key functional handle for further derivatization like amide bond formation in peptide mimetics or drug conjugates. This differentiation is critical for chemists planning a synthetic route, as the methyl ester is a pre-protected building block that can streamline the synthesis, whereas the free acid would require protection and subsequent deprotection steps, adding to the overall synthetic burden.
Ester serves as pre-protected intermediate, streamlining multi-step synthesis.
Synthetic planning context; data to verify.
| Evidence Dimension | Molecular Weight and Functional Group |
|---|---|
| Target Compound Data | 183.25 g/mol (methyl ester) |
| Comparator Or Baseline | 169.22 g/mol (free acid, 1-Cyclopentylazetidine-3-carboxylic acid) |
| Quantified Difference | 14.03 g/mol (mass of a methyl group) |
| Conditions | N/A (structural comparison) |
Why This Matters
This matters for procurement as it determines whether a researcher needs a pre-protected intermediate for a planned synthetic sequence, saving time and resources in the laboratory.
